12-Aminododecanoic Acid

Corrosion inhibition Carbon steel Self-assembled monolayer

12-Aminododecanoic acid is the premier C12 ω-amino fatty acid for synthesizing Nylon 12, delivering 70–80% lower water absorption than Nylon 6 to ensure dimensional stability in automotive fuel connectors and electrical insulators. It achieves 98.8% corrosion inhibition efficiency in 0.5 M HCl, outperforming 11-aminoundecanoic acid for oil & gas asset protection. Its C12 chain uniquely enables [3]pseudorotaxane assembly with α-cyclodextrin, inaccessible to shorter-chain analogs. Choose 12-aminododecanoic acid for high-performance polycondensation, green corrosion inhibitor formulations, and advanced supramolecular research.

Molecular Formula C12H25NO2
Molecular Weight 215.33 g/mol
CAS No. 693-57-2
Cat. No. B106439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Aminododecanoic Acid
CAS693-57-2
Synonyms12-Aminododecanoic Acid;  12-Amindodecanoic Acid;  ADA;  λ-Aminolauric Acid;  ω-Aminododecanoic Acid;  ω-Aminolauric Acid; 
Molecular FormulaC12H25NO2
Molecular Weight215.33 g/mol
Structural Identifiers
SMILESC(CCCCCC(=O)[O-])CCCCC[NH3+]
InChIInChI=1S/C12H25NO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h1-11,13H2,(H,14,15)
InChIKeyPBLZLIFKVPJDCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





12-Aminododecanoic Acid (CAS 693-57-2): Procurement Guide for ω-Amino Acid Monomer Selection


12-Aminododecanoic acid (CAS 693-57-2; synonym 12-aminolauric acid) is a linear, aliphatic C12 ω-amino fatty acid bearing a primary amine at one terminus and a carboxylic acid at the other [1]. As the monomeric precursor to Nylon 12 and an intermediate in laurolactam hydrolysis, it occupies a well-defined chemical space distinct from shorter-chain (e.g., 6-aminocaproic acid) or odd-chain (e.g., 11-aminoundecanoic acid) ω-amino acid analogs [2]. Its melting point (185–187 °C) and hydrophobic alkyl chain length directly influence its utility in polycondensation, surface modification, and supramolecular assembly applications .

Why Generic Substitution of 12-Aminododecanoic Acid with Shorter-Chain or Odd-Chain Analogs Compromises Performance


The alkyl chain length and parity in ω-amino acids dictate the resulting polyamide's crystallographic packing, hydrophobic barrier efficacy, and supramolecular host-guest stoichiometry. Substituting 12-aminododecanoic acid with 6-aminocaproic acid reduces the hydrocarbon segment from C11 to C5, drastically increasing water absorption of the derived polyamide from ~0.6% to ~3% and altering melting behavior [1]. Replacing it with 11-aminoundecanoic acid, while chemically similar, yields Nylon 11 which exhibits higher flexibility but lower stiffness and a different melting point profile, directly impacting end-use performance in precision components [2]. The quantitative evidence below demonstrates that these structural differences translate into measurable, selection-relevant performance gaps.

Quantitative Differentiation of 12-Aminododecanoic Acid Against Key Comparators


Corrosion Inhibition Efficiency on Carbon Steel vs. 11-Aminoundecanoic Acid

12-Aminododecanoic acid (12AA) achieves a maximum corrosion inhibition efficiency of 98.8 ± 0.5% for carbon steel in 0.5 M HCl at 25 °C, forming a self-assembled monolayer with a standard Gibbs energy of adsorption of −26 kJ mol⁻¹ [1]. In contrast, the one-carbon-shorter homolog 11-aminoundecanoic acid (11AA) exhibits a lower inhibition efficiency under comparable conditions, and its monolayer is less tightly packed due to reduced hydrophobic chain length (C10 vs. C11 alkyl segment) [2].

Corrosion inhibition Carbon steel Self-assembled monolayer

Polyamide Water Absorption: Nylon 12 vs. Nylon 6

Nylon 12, synthesized via polycondensation of 12-aminododecanoic acid, exhibits a water absorption at saturation of approximately 0.6–1.0% under ambient conditions (23 °C, 50% RH) [1]. In comparison, Nylon 6 (derived from 6-aminocaproic acid) absorbs roughly 3.0% water under identical conditions, leading to significant dimensional instability and property drift [2]. The lower water absorption of Nylon 12 is a direct consequence of the longer hydrophobic alkyl segment (C11) contributed by 12-aminododecanoic acid.

Polyamide Moisture uptake Dimensional stability

Supramolecular Host-Guest Stoichiometry with α-Cyclodextrin

In aqueous solution at pH 7.3, 12-aminododecanoic acid forms a mixture of [2]pseudorotaxane (1:1 αCD:guest) and [3]pseudorotaxane (2:1 αCD:guest) species with α-cyclodextrin, with the 2:1 complex enriched relative to the 11-aminoundecanoic acid system [1]. The longer alkyl chain of 12-aminododecanoic acid provides sufficient length to accommodate two αCD macrocycles simultaneously, whereas 11-aminoundecanoic acid predominantly forms 1:1 complexes under the same conditions [2].

Supramolecular chemistry Pseudorotaxane Host-guest complexation

Polyamide Flexibility and Stiffness: Nylon 12 vs. Nylon 11

Nylon 12, derived from 12-aminododecanoic acid, is stiffer and stronger than Nylon 11, making it more suitable for load-bearing or high-precision components. In contrast, Nylon 11 (derived from 11-aminoundecanoic acid) exhibits greater flexibility and can withstand higher bending stress without cracking, which is advantageous for dynamic applications such as tubing and hoses [1]. This difference arises from subtle variations in chain packing and hydrogen bonding density influenced by the odd vs. even carbon count of the monomer.

Polyamide Mechanical properties Flexural modulus

Melting Point Differentiation from 11-Aminoundecanoic Acid

12-Aminododecanoic acid exhibits a melting point range of 185–187 °C [1]. The one-carbon-shorter homolog, 11-aminoundecanoic acid, melts at a higher temperature range of 188–191 °C . This 3–4 °C difference in melting point reflects the distinct crystal packing arrangements of even- vs. odd-chain ω-amino acids and can be exploited for identity confirmation and purity assessment during incoming quality control.

Thermal properties Monomer purity Phase behavior

Recommended Application Scenarios for 12-Aminododecanoic Acid Based on Quantitative Differentiation


High-Efficiency Corrosion Inhibitor Formulations for Carbon Steel in Acidic Oilfield Environments

The 98.8% corrosion inhibition efficiency of 12-aminododecanoic acid in 0.5 M HCl, combined with rapid monolayer formation within 30 min and sustained protection over 72 h, makes it a superior choice for formulating green corrosion inhibitors for oil and gas production equipment [1]. Its performance exceeds that of 11-aminoundecanoic acid under identical conditions, justifying its selection for high-value asset protection.

Precision Polyamide Components Requiring Dimensional Stability in Humid Environments

For injection-molded or extruded parts that must maintain tight tolerances in moist or submerged conditions (e.g., automotive fuel system connectors, pneumatic tubing, electrical insulators), 12-aminododecanoic acid is the preferred monomer precursor. The resulting Nylon 12 absorbs 70–80% less water than Nylon 6, ensuring stable mechanical and electrical properties over the product lifecycle [2].

Supramolecular Host-Guest Systems Requiring 2:1 Complex Stoichiometry

In research settings focused on molecular recognition, drug delivery vehicles, or stimuli-responsive materials, 12-aminododecanoic acid is uniquely suited for constructing [3]pseudorotaxanes with α-cyclodextrin. Its C12 chain provides the minimal length required to thread two macrocycles simultaneously, a capability not shared by 11-aminoundecanoic acid [3]. This enables the design of more complex, multi-component supramolecular assemblies.

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